2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid
Description
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a nitro group attached to a benzoic acid core
Properties
IUPAC Name |
2-(3-fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO6/c1-23-15(20)9-4-8(5-10(16)6-9)13-7-11(17(21)22)2-3-12(13)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJZWFWIQNXLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691544 | |
| Record name | 3'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-74-4 | |
| Record name | 3'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluoro group.
Esterification: The formation of a methoxycarbonyl group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the fluoro group.
Scientific Research Applications
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials.
Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxycarbonyl group can also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxycarbonylphenylboronic acid
- 2-Fluoro-5-methoxycarbonylphenylboronic acid
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluoro and a nitro group on the benzoic acid core is relatively uncommon and provides opportunities for diverse chemical transformations and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
